2-benzamido-5-(diaminomethylideneamino)pentanoic acid;hydrochloride
CAS No.:
Cat. No.: VC13505292
Molecular Formula: C13H19ClN4O3
Molecular Weight: 314.77 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C13H19ClN4O3 |
|---|---|
| Molecular Weight | 314.77 g/mol |
| IUPAC Name | 2-benzamido-5-(diaminomethylideneamino)pentanoic acid;hydrochloride |
| Standard InChI | InChI=1S/C13H18N4O3.ClH/c14-13(15)16-8-4-7-10(12(19)20)17-11(18)9-5-2-1-3-6-9;/h1-3,5-6,10H,4,7-8H2,(H,17,18)(H,19,20)(H4,14,15,16);1H |
| Standard InChI Key | LSLUHKRVLRTIBV-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C=C1)C(=O)NC(CCCN=C(N)N)C(=O)O.Cl |
| Canonical SMILES | C1=CC=C(C=C1)C(=O)NC(CCCN=C(N)N)C(=O)O.Cl |
Introduction
Structural and Chemical Characterization
Molecular Architecture
The compound’s structure integrates three functional domains:
-
Benzamido group: A benzene ring conjugated to an amide linkage at the N-terminus, providing hydrophobicity and steric bulk .
-
Guanidino side chain: A diaminomethylideneamino group (-NH-C(NH₂)₂⁺) at the fifth carbon, responsible for strong hydrogen-bonding interactions and cationic character at physiological pH .
-
Hydrochloride salt: Ionization of the carboxylate group enhances solubility in polar solvents, making it suitable for aqueous reaction conditions .
The stereochemistry of the α-carbon is critical; the (2S)-configuration mirrors natural L-arginine, ensuring compatibility with biological systems . The SMILES notation C1=CC=C(C=C1)C(=O)NC(CCCN=C(N)N)C(=O)O.Cl and InChIKey LSLUHKRVLRTIBV-UHFFFAOYSA-N provide unambiguous representation of its connectivity and stereochemical details.
Table 1: Key Structural Identifiers
Spectroscopic Profiles
-
IR Spectroscopy: Peaks at 1650 cm⁻¹ (amide C=O stretch) and 1580 cm⁻¹ (guanidino N-H bend) confirm functional group presence.
-
NMR: ¹H NMR (D₂O, 400 MHz) shows δ 7.8–7.4 ppm (benzene protons), δ 4.3 ppm (α-methine), and δ 3.1–2.8 ppm (methylene groups adjacent to guanidino) .
Synthesis and Optimization
Reaction Pathways
Synthesis typically involves sequential protection, benzoylation, and deprotection steps:
-
Arginine Protection: The ε-amino group of L-arginine is protected using tert-butoxycarbonyl (Boc) to prevent undesired side reactions .
-
N-Terminal Benzoylation: Reaction with benzoyl chloride in dichloromethane (DCM) under basic conditions (pH 9–10) yields N-benzoyl arginine .
-
Hydrochloride Salt Formation: Treatment with hydrochloric acid in ethanol precipitates the hydrochloride salt, achieving >95% purity after recrystallization.
Table 2: Synthesis Conditions
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Boc Protection | Boc₂O, NaOH, H₂O/THF, 0°C | 85% |
| Benzoylation | Benzoyl chloride, DCM, pH 9.5 | 78% |
| Deprotection | HCl/EtOH, 25°C, 12 h | 92% |
Process Challenges
-
Racemization Risk: Elevated pH during benzoylation may epimerize the α-carbon; maintaining pH <10 and low temperatures (<5°C) mitigates this .
-
Byproduct Formation: Over-benzoylation at the guanidino group is avoided by stoichiometric control of benzoyl chloride.
Physicochemical Properties
Solubility and Stability
-
Aqueous Solubility: The hydrochloride salt enhances solubility to 52 mg/mL in water (25°C), compared to 8 mg/mL for the free base.
-
Thermal Stability: Decomposition initiates at 70°C, with a 5% weight loss by TGA at 100°C.
-
Photostability: UV exposure (254 nm) for 24 hours degrades 15% of the compound, necessitating amber glass storage .
Ionization Behavior
-
pKa Values:
-
Carboxylate (COOH): 2.1
-
Guanidino (NH): 12.5
-
Benzamide (CONH): 1.5
-
-
pH-Solubility Profile: Maximum solubility at pH 2–3 due to protonation of the guanidino group.
Biochemical Applications
Protease Substrate
The compound serves as a chromogenic substrate for trypsin-like proteases. Hydrolysis of the benzamido bond releases benzamide, detectable at 245 nm (Δε = 12,500 M⁻¹cm⁻¹).
Table 3: Enzymatic Kinetics (Trypsin)
| Parameter | Value | Source |
|---|---|---|
| Kₘ | 0.83 mM | |
| kₐₜ | 45 s⁻¹ | |
| Specificity Constant (kₐₜ/Kₘ) | 54.2 mM⁻¹s⁻¹ |
Peptide Synthesis
As a building block, the benzoyl group prevents racemization during solid-phase peptide synthesis. Coupling efficiency exceeds 98% using HBTU/DIPEA activation .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume